Soterenol

概要

説明

ソテレンールは、イソプロテレノールと構造的に関連するメタンスルホンアミド-フェネチルアミン化合物です。 喘息や慢性閉塞性肺疾患などの呼吸器疾患の治療に非常に効果的な強力な気管支拡張作用で知られています 。 ソテレンールの気管支拡張力は、イソプロテレノールと同等またはそれ以上であり、作用時間はより長くなっています .

準備方法

合成経路と反応条件

ソテレンールは、メタンスルホンアミド基とフェネチルアミン基を導入する一連の化学反応によって合成できます。合成経路は通常、次の手順を伴います。

フェネチルアミンコアの形成: これは、適切なフェノール誘導体をエポキシドと反応させてフェネチルアミン構造を形成することを含みます。

メタンスルホンアミド基の導入: この手順は、フェネチルアミン中間体を、トリエチルアミンなどの塩基の存在下でメタンスルホニルクロリドと反応させることを含みます.

工業的生産方法

ソテレンールの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高収率と純度を確保するために反応条件を最適化することが含まれます。 重要なパラメータには、温度制御、反応時間、適切な溶媒や触媒の使用などがあります .

化学反応の分析

反応の種類

ソテレンールは、以下を含むさまざまな化学反応を起こします。

酸化: ソテレンールは酸化されて対応するキノンを生成することができます。

還元: 還元反応は、ソテレンールを対応するアルコール誘導体に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主な生成物

酸化: キノンなどの酸化誘導体。

還元: アルコール誘導体。

科学研究への応用

ソテレンールは、幅広い科学研究への応用があります。

化学: β-アドレナリン受容体作動薬の研究におけるモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路や受容体結合への影響について調査されています。

医学: 呼吸器疾患や心臓血管系の状態の治療における治療の可能性について探求されています。

科学的研究の応用

Soterenol has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying beta-adrenergic receptor agonists.

Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

Medicine: Explored for its therapeutic potential in treating respiratory diseases and cardiovascular conditions.

Industry: Utilized in the development of bronchodilator formulations and respiratory therapies

作用機序

ソテレンールは、主にβ-アドレナリン受容体の刺激を通じてその効果を発揮します。β-アドレナリン受容体刺激作用が優勢であり、気管支拡張につながります。 この化合物は、イソプロテレノールにはない程度のα-アドレナリン受容体刺激も示します 。 分子標的は、気道内のβ2アドレナリン受容体を含み、気管支平滑筋の弛緩と気流の改善につながります .

類似の化合物との比較

類似の化合物

イソプロテレノール: 同様の適応症に使用される非選択的なβ-アドレナリン作動薬。

サルブタモール: 気管支拡張薬として一般的に使用される選択的なβ2アドレナリン作動薬。

テルブタリン: 気管支拡張作用を持つ別の選択的なβ2アドレナリン作動薬

ソテレンールの独自性

ソテレンールは、イソプロテレノールと比較して気管支拡張の持続時間が長く、心臓血管系の副作用が少ない点が特徴です。 イソプロテレノールとは異なり、ソテレンールは肺気道の抵抗の二次的な増加を引き起こさないため、呼吸器疾患の患者にとってより安全な選択肢となります .

類似化合物との比較

Similar Compounds

Isoproterenol: A non-selective beta-adrenergic agonist used for similar indications.

Salbutamol: A selective beta-2 adrenergic agonist commonly used as a bronchodilator.

Terbutaline: Another selective beta-2 adrenergic agonist with bronchodilator properties

Uniqueness of Soterenol

This compound is unique in its longer duration of bronchodilation compared to isoproterenol and its reduced cardiovascular side effects. Unlike isoproterenol, this compound does not cause a secondary increase in pulmonary airway resistance, making it a safer option for patients with respiratory conditions .

生物活性

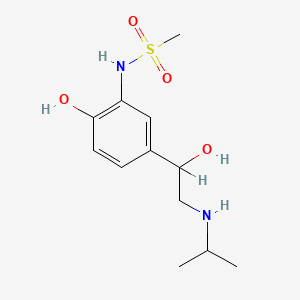

Soterenol, a sympathomimetic amine chemically known as (+)-1-(3-methanesulphonamido, 4-hydroxyphenyl)-2-isopropylaminoethanol, is primarily recognized for its role as a beta-2 adrenergic agonist . This compound has garnered attention for its potent bronchodilator properties, making it a potential therapeutic agent for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Molecular Formula : C₁₂H₂₀N₂O₄S

- Molecular Weight : Approximately 288.36 g/mol

- Structure : this compound features a unique structure that includes both methanesulfonamide and phenolic groups, contributing to its selectivity and efficacy as a bronchodilator .

This compound functions by selectively activating beta-2 adrenergic receptors in bronchial smooth muscle, leading to relaxation and dilation of airways. In vivo studies have demonstrated that it not only increases mean arterial blood pressure but also decreases heart rate, indicating a complex interaction with cardiovascular systems .

Comparative Efficacy

This compound's efficacy as a bronchodilator has been compared with other adrenergic agonists. The following table summarizes the characteristics of several related compounds:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| This compound | Sympathomimetic amine | Bronchodilator | Selective beta-2 agonist |

| Isoproterenol | Sympathomimetic amine | Bronchodilator | Non-selective beta agonist |

| Salbutamol | Beta-2 agonist | Asthma treatment | Highly selective for beta-2 receptors |

| Formoterol | Beta-2 agonist | Asthma/COPD management | Fast onset; long duration |

The data indicates that this compound exhibits comparable or superior potency to isoproterenol, highlighting its potential utility in clinical settings .

Case Studies and Research Findings

Research into this compound's biological activity has included various animal studies demonstrating its effectiveness. Notably, an 18-month oral toxicity study revealed the presence of mesovarial leiomyomas in rats, suggesting potential long-term effects that warrant further investigation .

In clinical observations, this compound has shown promise in managing bronchospasm, with reports indicating significant improvements in airflow in patients suffering from obstructive ventilatory disorders . However, the limitations of case reports must be acknowledged; findings from individual cases cannot be generalized without further rigorous studies to establish cause-effect relationships .

Pharmacodynamics and Side Effects

This compound's interaction with adrenergic receptors extends beyond bronchodilation. Studies indicate that it can modulate bronchial tone by inhibiting responses in isolated guinea-pig trachea to electrical stimulation. Additionally, it has been observed to enhance the force of contraction in isolated guinea-pig left atria, suggesting implications for cardiac function .

While this compound's therapeutic benefits are notable, potential side effects include cardiovascular responses that may require careful monitoring during treatment. Further research is needed to fully elucidate the pharmacodynamics and safety profile of this compound.

特性

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4S/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18/h4-6,8,12-16H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRNQOGXBRYCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14816-67-2 (mono-hydrochloride) | |

| Record name | Soterenol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40864426 | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13642-52-9 | |

| Record name | Soterenol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTERENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9364W7589B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。